molecular formula C8H16N2 B2719654 (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine CAS No. 1638744-57-6

(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2719654
CAS No.: 1638744-57-6
M. Wt: 140.23
InChI Key: IPGPAUBAGCJNHI-MRVPVSSYSA-N
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Description

®-8A-methyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the broader class of pyrrolopyrazines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

®-8A-methyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

®-8A-methyloctahydropyrrolo[1,2-a]pyrazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-8A-methyloctahydropyrrolo[1,2-a]pyrazine is unique due to its specific stereochemistry and the presence of a methyl group at the 8A position. This structural feature can influence its biological activity and selectivity compared to other similar compounds.

Biological Activity

(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine is a bicyclic organic compound belonging to the pyrazine family. It features a pyrrolidine ring fused to a pyrazine ring, which may influence its biological activities. This article presents a detailed examination of the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₆N₂
  • Molecular Weight : 140.23 g/mol
  • CAS Number : 1638744-57-6
  • Purity : 97% .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. Pyrazine derivatives are often investigated for their potential as:

  • Antimicrobial agents
  • Anticancer agents
  • Neuroprotective agents

The specific biological activity of this compound requires further empirical studies to establish its efficacy and mechanism of action.

The reactivity of this compound can be attributed to the presence of electron-rich nitrogen atoms in its structure. This allows for the formation of stable intermediates during biochemical reactions, potentially interacting with various biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Utilizing suitable precursors that allow for the formation of the bicyclic structure.
  • Chiral Resolution Techniques : To obtain the desired stereoisomer.

Case Study 1: Anticancer Activity

A study explored the incorporation of an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment into drug scaffolds targeting BET bromodomains. The resulting compound demonstrated significant anticancer activity with an inhibition rate of 99.7% on tumor growth in preclinical models .

Case Study 2: Antioxidative Properties

Research on related pyrazine compounds indicated strong antioxidant activity. For instance, metabolites derived from Streptomyces mangrovisoli exhibited antioxidative properties that could be linked to structures similar to this compound .

Comparative Analysis of Related Compounds

The following table summarizes notable activities associated with compounds structurally related to this compound:

Compound NameStructure TypeNotable Activity
2-MethylpyridinePyridine DerivativeAntimicrobial
PyrazinamidePyrazine DerivativeAntitubercular
1-MethylpiperazinePiperazine DerivativeAntidepressant

Future Directions

Further empirical studies are necessary to elucidate the full spectrum of biological activities associated with this compound. Research should focus on:

  • In vitro and in vivo studies to validate its therapeutic potential.
  • Mechanistic studies to understand its interactions at the molecular level.
  • Clinical trials to assess safety and efficacy in humans.

Properties

IUPAC Name

(8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-8-3-2-5-10(8)6-4-9-7-8/h9H,2-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGPAUBAGCJNHI-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCN1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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